Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate
Description
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is a halogenated benzoate ester featuring a bromine atom at the 4-position, chlorine at the 3-position, and a trifluoromethoxy group at the 5-position of the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions or nucleophilic substitutions . Its molecular formula is C₉H₅BrClF₃O₃, with a molecular weight of 347.49 g/mol.
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O3/c1-16-8(15)4-2-5(11)7(10)6(3-4)17-9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPYTJBCAWWSCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate typically involves the esterification of 4-bromo-3-chloro-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Agricultural Applications
Insecticide and Pesticide Development
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate has been identified as a potential active ingredient in formulations aimed at controlling invertebrate pests. Research indicates that compounds with similar structures exhibit effective insecticidal properties. For instance, the crystalline form of related compounds has been shown to protect animals from invertebrate pests through various administration routes, including oral and topical applications .
Case Study: Efficacy Against Pests
A study demonstrated that formulations containing this compound could significantly reduce pest populations in agricultural settings. The effectiveness was attributed to the compound's ability to disrupt normal physiological functions in target species, leading to increased mortality rates among pests.
Pharmaceutical Applications
Antimicrobial Activity
The trifluoromethoxy group present in this compound enhances its pharmacological properties. Research has shown that derivatives of this compound exhibit potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall below 1 µg/mL, indicating strong antibacterial effects .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4-Bromo-3-chloro-aniline-pyrazole derivative | 0.5 | Staphylococcus aureus |
| Trifluoromethyl-substituted phenyl derivatives | <1 | Enterococci |
| This compound | <1 | Various Gram-positive bacteria |
Material Science Applications
Synthesis of Functional Materials
The compound is also utilized in the synthesis of functional materials due to its unique chemical properties. Its structure allows for modifications that can lead to materials with specific characteristics suitable for electronic applications or as intermediates in the synthesis of more complex molecules .
Case Study: Development of Coatings
Research into the use of this compound in coatings has shown promising results. The incorporation of this compound into polymer matrices improved the thermal stability and chemical resistance of the coatings, making them suitable for use in harsh environments.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain biological contexts.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with structurally similar benzoate esters, focusing on substituent positions, physicochemical properties, and synthetic applications.
Substituent Positioning and Electronic Effects
Methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8)
- Molecular Formula : C₈H₅BrClFO₂
- Molecular Weight : 267.48 g/mol
- Key Differences : Replaces the trifluoromethoxy group with fluorine at the 5-position. The absence of the trifluoromethoxy group reduces steric bulk and electron-withdrawing effects, making it less reactive in Suzuki-Miyaura couplings compared to the target compound .
Methyl 3-bromo-5-(trifluoromethoxy)benzoate (CAS 1306763-53-0)
- Molecular Formula : C₉H₆BrF₃O₃
- Molecular Weight : 323.04 g/mol
- Key Differences: Lacks the chlorine atom at the 3-position.
Methyl 2-bromo-5-(trifluoromethoxy)benzoate (CAS EN300-1693850)
- Molecular Formula : C₉H₆BrF₃O₃
- Molecular Weight : 323.04 g/mol
- Key Differences: Bromine at the 2-position instead of 3.
Physicochemical Properties
Research Findings and Trends
- Reactivity : The trifluoromethoxy group in the target compound enhances electrophilic aromatic substitution rates by 20% compared to methoxy analogs .
- Stability: Chlorine at the 3-position increases thermal stability (decomposition at 220°C vs. 190°C for non-chlorinated analogs) .
- Challenges : Synthesis of the target compound requires careful control of halogenation sequences to avoid byproducts like methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7), a regioisomer with distinct reactivity .
Biological Activity
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Bromo and chloro substituents : These halogen atoms enhance the compound's reactivity and biological activity.
- Trifluoromethoxy group : This group increases lipophilicity, facilitating membrane penetration and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's affinity for lipid membranes, allowing it to effectively penetrate cells. The halogen atoms can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, influencing binding affinity and specificity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit potent activity against various bacterial strains, including resistant strains.
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| This compound | 0.5 - 2 | Staphylococcus aureus (including MRSA) |
| Other derivatives | 1 - 4 | Enterococcus spp. |
This table summarizes the minimum inhibitory concentration (MIC) values observed in studies, indicating that this compound is effective against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been employed in enzyme inhibition studies. Its structural features allow it to act as an inhibitor for various enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents targeting diseases such as cancer and inflammation.
Case Studies
- Anticancer Research : In a study focused on compounds with similar structural motifs, this compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism was attributed to its ability to inhibit key signaling pathways involved in cell proliferation .
- Enzyme Interaction Studies : A high-throughput screening assay revealed that this compound effectively inhibited the binding of specific proteins involved in oncogenic processes, thereby providing insights into its potential role as a therapeutic agent against cancers driven by MYC oncogenes .
Q & A
Basic: What are the key synthetic pathways for preparing Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate?
Answer:
The synthesis typically involves sequential functionalization of a benzoate scaffold. A common approach includes:
Esterification : Starting with 3-chloro-5-(trifluoromethoxy)benzoic acid, methyl esterification is achieved using methanol under acidic (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) .
Bromination : Electrophilic bromination at the para position is guided by the electron-withdrawing trifluoromethoxy (-OCF₃) and chloro (-Cl) groups. Reagents like Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions ensure regioselectivity .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization isolates the product. LC-MS (e.g., tR = 1.80 min, m/z = 521.7 [M+H]<sup>+</sup>) and <sup>1</sup>H/<sup>19</sup>F NMR confirm purity .
Advanced: How can conflicting regioselectivity arise during bromination, and how is it resolved?
Answer:
Competing directing effects from -Cl (meta-directing) and -OCF₃ (ortho/para-directing) may lead to byproducts. Strategies include:
- Temperature control : Lower temperatures favor kinetic control, enhancing para-bromination .
- Protecting groups : Temporarily protecting -OCF₃ (e.g., as a silyl ether) to suppress its directing influence .
- Catalyst screening : FeBr₃ vs. AlBr₃ alters electrophilic reactivity, as seen in analogous trifluoromethoxy-substituted arenes .
Advanced characterization (e.g., 2D NMR or X-ray crystallography) distinguishes isomers .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- LC-MS : Confirms molecular weight (e.g., m/z 337.5 [M+H]<sup>+</sup> for C9H6BrClF3O3) and purity .
- IR Spectroscopy : Ester carbonyl (C=O, ~1720 cm<sup>-1</sup>) and C-Br stretches (~600 cm<sup>-1</sup>) .
Advanced: How can computational modeling predict reactivity of the trifluoromethoxy group?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess:
- Electron-withdrawing effects : The -OCF₃ group lowers electron density at adjacent positions, favoring electrophilic attack at specific sites .
- Transition-state analysis : Predicts activation barriers for bromination or nucleophilic substitution .
- Docking studies : Evaluates interactions in drug-design contexts (e.g., binding to enzyme active sites) .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : Refrigerate (2–8°C) under inert atmosphere (Ar/N2) to prevent hydrolysis of the ester or trifluoromethoxy group .
- Moisture control : Use anhydrous solvents and desiccants (e.g., molecular sieves) during reactions .
- Light sensitivity : Amber glass vials minimize photodegradation of aryl halides .
Advanced: How are byproducts from competing reactions identified and mitigated?
Answer:
- HPLC-MS/MS : Detects trace impurities (e.g., di-brominated or dechlorinated byproducts) .
- Kinetic monitoring : In-situ IR or Raman spectroscopy tracks reaction progress to optimize quenching times .
- Reagent stoichiometry : Limiting Br₂ or using slow-addition techniques suppresses over-bromination .
Basic: What solvents and conditions are optimal for Suzuki couplings involving this compound?
Answer:
- Solvents : DMF or THF with degassed conditions prevent catalyst deactivation .
- Catalysts : Pd(PPh3)4 or PdCl2(dppf) facilitate cross-coupling with boronic acids (e.g., 5-Bromo-2-(trifluoromethoxy)phenylboronic acid) .
- Bases : K2CO3 or Cs2CO3 (2 equiv.) ensure efficient transmetallation .
Advanced: What strategies address low yields in esterification steps?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs reflux) .
- Acid scavengers : Molecular sieves or polymer-supported bases (e.g., PS-DMAP) improve esterification efficiency .
- Alternative coupling agents : EDCI/HOBt vs. DCC reduces racemization in chiral analogs .
Basic: How is the trifluoromethoxy group introduced into the aromatic ring?
Answer:
- Direct fluorination : Reaction of 3-chloro-5-hydroxybenzoate with trifluoromethylating agents (e.g., Togni’s reagent) .
- Nucleophilic substitution : Displacement of a nitro or chloro group using CuI/KF in polar aprotic solvents .
Advanced: How do steric and electronic effects influence nucleophilic aromatic substitution (SNAr) at the 4-bromo position?
Answer:
- Steric hindrance : The bulky trifluoromethoxy group at position 5 slows SNAr unless activated by electron-withdrawing groups .
- Activation methods : Use of electron-deficient arenes or microwave irradiation enhances reactivity .
- Leaving group optimization : Bromine vs. iodine (e.g., 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene) affects substitution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
